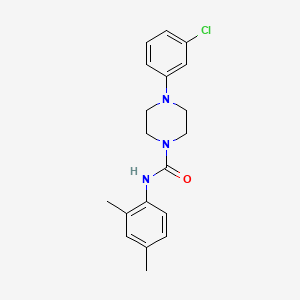
4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
作用機序
The exact mechanism of action of 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have analgesic effects by modulating the levels of various neurotransmitters involved in pain perception. In addition, it has been shown to have antipsychotic and antidepressant effects by modulating the levels of dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the main advantages of using 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide in lab experiments is its wide range of potential therapeutic applications. It has also been found to have low toxicity and high selectivity for its target receptors. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its availability for some researchers.
将来の方向性
There are several future directions for the study of 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide. One potential direction is the development of more efficient synthesis methods to reduce the cost of producing this compound. Another direction is the further investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, the development of more selective and potent analogs of this compound may lead to the discovery of new therapeutic agents with enhanced efficacy and fewer side effects.
Conclusion:
In conclusion, 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide is a promising compound with a wide range of potential therapeutic applications. Its mechanism of action involves the modulation of various neurotransmitters and enzymes involved in neurological and inflammatory processes. While it has several advantages for lab experiments, such as low toxicity and high selectivity, its relatively high cost may limit its availability for some researchers. However, with further research and development, this compound may lead to the discovery of new and more effective therapeutic agents.
合成法
The synthesis of 4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzoyl chloride with 2,4-dimethylaniline in the presence of triethylamine to form 3-(2,4-dimethylphenyl)-3-chloropropanoic acid. The resulting acid is then reacted with piperazine in the presence of N,N-dimethylformamide to form the final product.
科学的研究の応用
4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, antipsychotic, and antidepressant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-6-7-18(15(2)12-14)21-19(24)23-10-8-22(9-11-23)17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMRDGPAVXOIEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

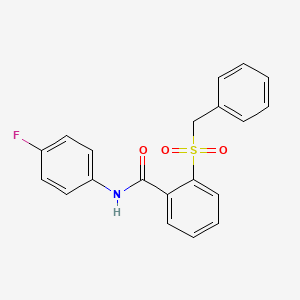
![3-{[(3-methylphenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5494572.png)
![2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5494576.png)
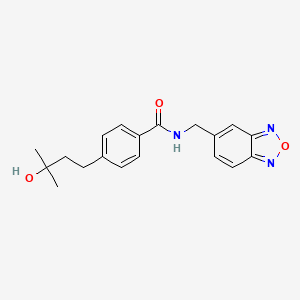
![1-amino-N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5494611.png)
![(4-chlorophenyl){1-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]propyl}amine](/img/structure/B5494614.png)
![3,3-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)butanamide](/img/structure/B5494620.png)
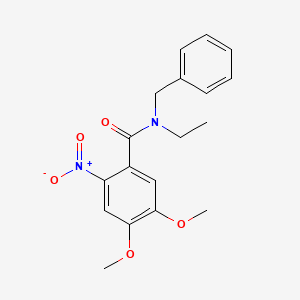
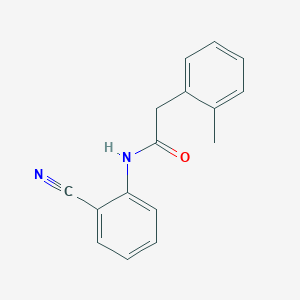
![N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5494637.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5494651.png)
![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![(2S)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-4-methyl-1-pentanol](/img/structure/B5494658.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)